N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
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Overview
Description
N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide is a complex organic compound that features a combination of several functional groups, including a thiazole ring, a piperidine ring, a pyrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and then the pyrazole ring. The final step involves the coupling of these intermediates with a benzamide derivative.
Thiazole Ring Formation: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.
Pyrazole Ring Formation: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The final coupling reaction involves the reaction of the thiazole-piperidine-pyrazole intermediate with a benzamide derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: The compound can be studied for its potential pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
- N-[2-[1-[(4-ethyl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide
Uniqueness
N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide is unique due to the presence of the propan-2-yl group on the thiazole ring, which may confer specific steric and electronic properties that influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[2-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-4-yl]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5OS/c1-16(2)19-15-29-21(24-19)14-26-12-9-18(10-13-26)27-20(8-11-23-27)25-22(28)17-6-4-3-5-7-17/h3-8,11,15-16,18H,9-10,12-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRLIZLSVBBCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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